molecular formula C23H27N3O4S B12030968 [4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate

[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12030968
M. Wt: 441.5 g/mol
InChI Key: LFWCQNOTFHKIKZ-BUVRLJJBSA-N
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Description

[4-[(E)-(Cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is a hydrazone derivative characterized by a unique combination of functional groups:

  • Cyclohexylcarbamothioyl group: A sulfur-containing moiety that may enhance binding to biological targets via thioamide interactions.
  • 3,4-Dimethoxybenzoate ester: Introduces aromaticity and lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C23H27N3O4S/c1-28-20-13-10-17(14-21(20)29-2)22(27)30-19-11-8-16(9-12-19)15-24-26-23(31)25-18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H2,25,26,31)/b24-15+

InChI Key

LFWCQNOTFHKIKZ-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3CCCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3CCCCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate under controlled conditions to form the cyclohexylcarbamothioylhydrazine intermediate.

    Condensation reaction: The intermediate is then reacted with 4-formylphenyl 3,4-dimethoxybenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays and studies.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives:

Table 1: Structural and Functional Comparison

Compound Name (Example) Molecular Formula Key Functional Groups Reported Activities References
Target Compound* (Inferred) C₃₀H₃₄N₃O₄S Cyclohexylcarbamothioyl, 3,4-dimethoxy Hypothesized anticancer
[4-[(E)-[[2-(4-Cl-Ph)methoxy]benzoyl]hydrazinyl]phenyl] 3,4-dimethoxybenzoate C₃₀H₂₅ClN₂O₆ 4-Chlorophenylmethoxy, benzoate Anti-inflammatory, antimicrobial
3-[(E)-[[4-(4-Me-Ph)methoxy]benzoyl]hydrazinyl]phenyl 4-Cl-benzoate C₂₉H₂₃ClN₂O₅ 4-Methylphenylmethoxy, chlorobenzoate Anticancer, antibacterial
2-((E)-1-{3-[(4-Me-Bn)Oxy]Ph}methylidene)-1-hydrazinecarbothioamide C₁₇H₁₇N₃O₂S Methylbenzyloxy, carbothioamide Enzyme inhibition
Methyl 4-{(E)-[2-({[5-(4-MeO-Ph)-4-Ph-triazol-3-yl]sulfanyl}acetyl]hydrazinyl}benzoate C₂₆H₂₃N₅O₄S Triazole, sulfanylacetyl Antiviral, antimicrobial

*Note: The target compound’s molecular formula is inferred based on structural analogs.

Key Findings from Comparisons

Impact of Substituents on Bioactivity :

  • Chlorine vs. Methoxy Groups : Chlorobenzoate derivatives (e.g., C₃₀H₂₅ClN₂O₆) exhibit stronger antimicrobial activity compared to methoxy-rich analogs, likely due to enhanced electrophilicity .
  • Sulfur-Containing Moieties : The carbamothioyl group in the target compound may improve binding to cysteine-rich enzyme active sites, a feature observed in carbothioamide derivatives .

Synthetic Complexity :

  • Compounds with multiple aromatic substituents (e.g., 4-chlorophenylmethoxy) require stepwise synthesis involving hydrazone formation followed by esterification, often using DCC/DMAP catalysts .
  • The target compound’s cyclohexylcarbamothioyl group may necessitate specialized thiourea precursors, increasing synthetic challenges compared to simpler hydrazones .

Spectroscopic Characterization :

  • NMR : Hydrazone protons resonate at δ 8.5–9.0 ppm (E-configuration), while methoxy groups appear at δ 3.7–4.0 ppm .
  • Mass Spectrometry : Molecular ion peaks for analogs (e.g., m/z 545.0 for C₃₀H₂₅ClN₂O₆) confirm structural integrity .

Biological Mechanisms: Hydrazones with dimethoxybenzoate esters interfere with cell proliferation pathways (e.g., tubulin polymerization inhibition), as seen in anticancer analogs .

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